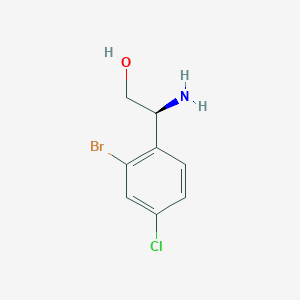
(S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(2-Bromo-4-Chlorophenyl)Ethan-1-Ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-Bromo-4-Chlorophenyl)Ethan-1-Ol typically involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.
Amination: The brominated and chlorinated phenyl compound is then subjected to amination to introduce the amino group at the second position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by amination under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(2-Bromo-4-Chlorophenyl)Ethan-1-Ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of halogenated phenyl compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-Bromo-4-Chlorophenyl)Ethan-1-Ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (2S)-2-Amino-2-(2-Bromo-4-Fluorophenyl)Ethan-1-Ol
- (2S)-2-Amino-2-(2-Bromo-4-Methylphenyl)Ethan-1-Ol
- (2S)-2-Amino-2-(2-Bromo-4-Nitrophenyl)Ethan-1-Ol
Comparison:
- Uniqueness: The presence of both bromine and chlorine atoms in (2S)-2-Amino-2-(2-Bromo-4-Chlorophenyl)Ethan-1-Ol makes it unique compared to other similar compounds that may have different halogen or functional group substitutions.
- Reactivity: The combination of bromine and chlorine atoms can influence the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior.
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
ZWMGYWXYDLGLCS-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



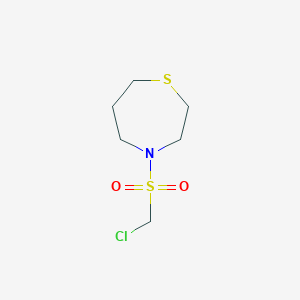
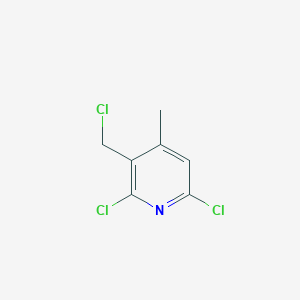
![4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
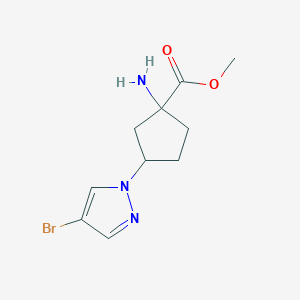
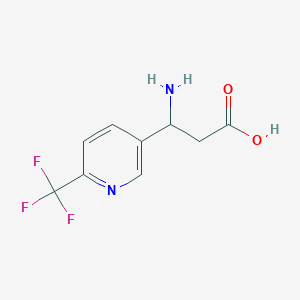
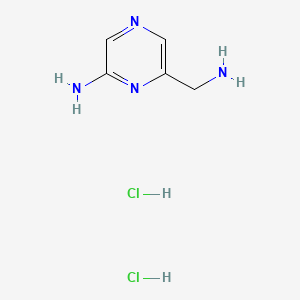
![8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)
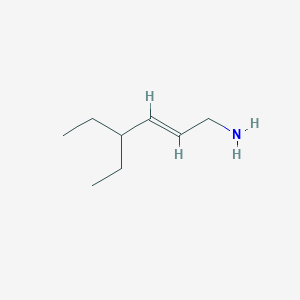
![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
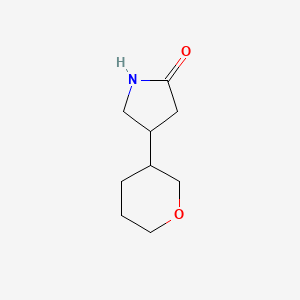
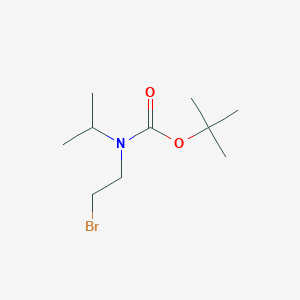
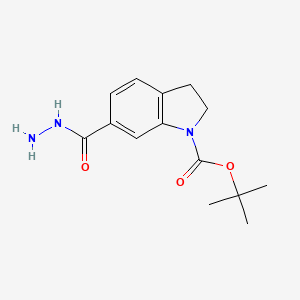
![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
